![molecular formula C16H22N2O3 B7582343 3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile](/img/structure/B7582343.png)
3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile, also known as JNJ-31001074, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been the subject of extensive scientific research. In
Mechanism of Action
3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile works by inhibiting a protein called focal adhesion kinase (FAK), which is involved in cell signaling and is overexpressed in many types of cancer. By inhibiting FAK, 3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, it has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easier to synthesize and study than larger molecules. It has also been extensively studied in preclinical models, which provides a wealth of data on its pharmacological properties. However, there are also limitations to its use in lab experiments. It is a potent inhibitor of FAK, which can make it difficult to study the effects of FAK signaling in the absence of 3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile. Additionally, its complex synthesis method and specialized equipment requirements may limit its accessibility to some researchers.
Future Directions
There are several potential future directions for the study of 3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile. One area of interest is the development of combination therapies that incorporate 3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile with other cancer treatments, such as chemotherapy or immunotherapy. Another potential direction is the study of 3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile in specific cancer subtypes, such as triple-negative breast cancer or KRAS-mutant lung cancer. Additionally, there is potential for the development of new compounds that are structurally similar to 3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile but have improved pharmacological properties or target other proteins involved in cancer cell signaling.
Synthesis Methods
The synthesis of 3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile involves several steps that have been described in detail in the scientific literature. The first step involves the preparation of a key intermediate, which is then reacted with other reagents to form the final compound. The process is complex and requires specialized equipment and expertise.
Scientific Research Applications
3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. In preclinical studies, 3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile has demonstrated a potent antitumor effect and has been shown to induce apoptosis (cell death) in cancer cells.
properties
IUPAC Name |
3-[2-hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-18(9-13-5-14(19)6-13)10-15(20)11-21-16-4-2-3-12(7-16)8-17/h2-4,7,13-15,19-20H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINKLSZTZRHYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC(C1)O)CC(COC2=CC=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

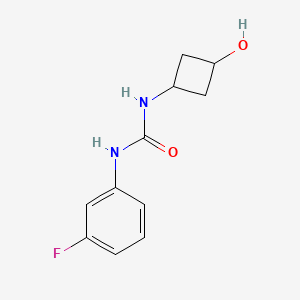
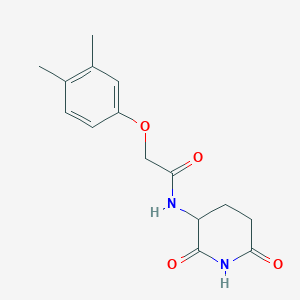
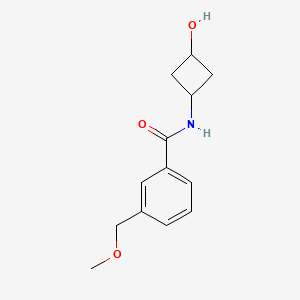
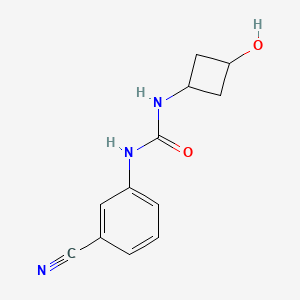
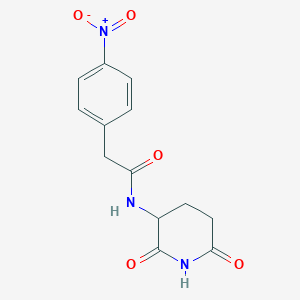
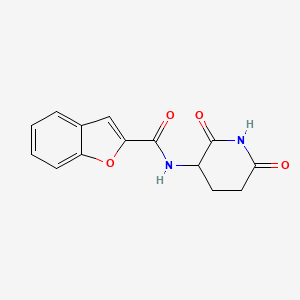




![4-Chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile](/img/structure/B7582352.png)
![[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methanol](/img/structure/B7582353.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-pyrazol-1-ylpropan-1-one](/img/structure/B7582357.png)
![[1-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methanol](/img/structure/B7582360.png)